2-Tert-butyl-2,4,4-trimethylpentanoic acid

Description

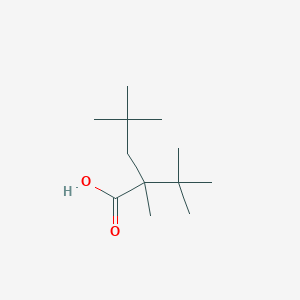

Structure

3D Structure

Properties

CAS No. |

5340-83-0 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

2-tert-butyl-2,4,4-trimethylpentanoic acid |

InChI |

InChI=1S/C12H24O2/c1-10(2,3)8-12(7,9(13)14)11(4,5)6/h8H2,1-7H3,(H,13,14) |

InChI Key |

CRLCLCBFULTTTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C(=O)O)C(C)(C)C |

Origin of Product |

United States |

Contextualizing 2 Tert Butyl 2,4,4 Trimethylpentanoic Acid Within Branched Carboxylic Acid Chemistry

Branched-chain carboxylic acids (BCCAs) are a class of organic acids characterized by a non-linear carbon skeleton. This structural feature imparts distinct physical and chemical properties compared to their straight-chain counterparts. The branching in the alkyl chain can influence properties such as melting point, boiling point, and solubility.

2-Tert-butyl-2,4,4-trimethylpentanoic acid is an exemplary model of a highly branched carboxylic acid. Its structure is distinguished by a quaternary carbon at the α-position, bonded to a tert-butyl group and a methyl group, and a neopentyl group attached to this α-carbon. This high degree of substitution creates significant steric hindrance around the carboxyl group, which is a defining characteristic of its chemistry. This steric congestion can impact its reactivity in several ways, for instance, by impeding the approach of nucleophiles to the carbonyl carbon.

Significance in Hydrocarbon Metabolism and Environmental Science Research

The study of 2-Tert-butyl-2,4,4-trimethylpentanoic acid is relevant to understanding the biodegradation of highly branched hydrocarbons, which are common components of gasoline and other petroleum products. The environmental fate of these hydrocarbons is a significant area of research, as their persistence and potential for bioaccumulation are of concern.

Microbial degradation is a primary mechanism for the removal of hydrocarbons from the environment. The aerobic biodegradation of alkanes typically begins with the oxidation of a terminal or sub-terminal carbon atom to form an alcohol, which is subsequently oxidized to an aldehyde and then to a carboxylic acid. researchgate.netnih.govhw.ac.ukasm.org This resulting carboxylic acid can then enter central metabolic pathways, such as β-oxidation.

In the case of highly branched alkanes like 2,2,4-trimethylpentane (B7799088) (isooctane), a precursor to 2-Tert-butyl-2,4,4-trimethylpentanoic acid, the degradation pathway is more complex due to the presence of quaternary carbons which block the standard β-oxidation cycle. Research on the biodegradation of such compounds has shown that microorganisms have evolved alternative pathways to break them down. bohrium.com While specific studies on the direct microbial metabolism of 2-Tert-butyl-2,4,4-trimethylpentanoic acid are limited, the principles of branched-alkane degradation suggest it would be a metabolic intermediate in the breakdown of its parent hydrocarbon. The persistence of such highly branched carboxylic acids in the environment is an area of active investigation, as their structure may render them more resistant to further microbial degradation compared to linear carboxylic acids.

Relevance in Advanced Synthetic Organic Chemistry Methodologies

Established Chemical Synthesis Routes

The established routes for synthesizing this highly branched carboxylic acid primarily involve the oxidative rearrangement of specific alkenes, acid-mediated reactions of tertiary alcohols, and approaches utilizing organometallic reagents.

A key strategy for creating sterically hindered carboxylic acids is the oxidative cleavage and rearrangement of a correspondingly branched alkene precursor.

The oxidation of the highly branched alkene, 2,2,4,6,6-pentamethylhept-3-ene, using strong oxidizing agents like chromic acid (H₂CrO₄) can yield 2-tert-butyl-2,4,4-trimethylpentanoic acid. Chromic acid is a powerful oxidant capable of cleaving carbon-carbon double bonds. libretexts.orgyoutube.com It is typically generated in situ from sources such as chromium trioxide (CrO₃), sodium dichromate (Na₂Cr₂O₇), or potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid (H₂SO₄). libretexts.orgmasterorganicchemistry.com

The reaction proceeds by attacking the double bond of the alkene. While the precise mechanism for the direct oxidative cleavage of an alkene to a carboxylic acid by chromic acid is complex, it is understood to involve initial interaction with the π-system of the double bond. This leads to the cleavage of the C=C bond and subsequent oxidation of the resulting fragments. For a highly substituted alkene like 2,2,4,6,6-pentamethylhept-3-ene, this cleavage and oxidation process results in the formation of the target carboxylic acid and other byproducts. The conditions for such oxidations often require careful control of temperature and reagent stoichiometry to maximize the yield of the desired carboxylic acid and minimize side reactions. researchgate.net

Table 1: Reaction Parameters for Chromic Acid Oxidation

| Parameter | Condition | Rationale |

| Oxidizing Agent | Chromic Acid (H₂CrO₄) | Powerful agent for oxidative cleavage of C=C bonds. libretexts.org |

| Precursor | 2,2,4,6,6-Pentamethylhept-3-ene | Provides the necessary carbon skeleton for rearrangement. nih.govchemspider.com |

| Generation | In situ from Cr(VI) source + H₂SO₄ | Safety and convenience. masterorganicchemistry.com |

| Product | 2-tert-butyl-2,4,4-trimethylpentanoic acid | Result of oxidative cleavage and rearrangement. |

The oxidative cleavage of alkenes can often proceed through intermediate species, with epoxides being a key example. rug.nl The formation of an epoxide, a three-membered cyclic ether, occurs when an alkene is treated with a peroxyacid. fiveable.melibretexts.org This epoxide can then undergo acid-catalyzed ring-opening. libretexts.orgyoutube.com

In the context of oxidative cleavage, the initial epoxidation of the alkene is followed by hydrolysis to a 1,2-diol (a glycol). libretexts.orglibretexts.org This diol is then susceptible to further oxidation. Strong oxidizing agents like chromic acid or potassium permanganate (B83412) can cleave the carbon-carbon bond of the diol, oxidizing the carbon atoms to form ketones, aldehydes, or, in the case of sufficient oxidizing power and appropriate substrate structure, carboxylic acids. youtube.com The mechanism involves the formation of a cyclic ester intermediate (e.g., a cyclic osmate ester with OsO₄ or a cyclic chromate (B82759) ester with H₂CrO₄) which then breaks down to yield the final oxidized products. fiveable.melibretexts.org The formation and subsequent cleavage of an epoxide/diol intermediate is a well-established pathway in alkene oxidation reactions. rug.nlyoutube.com

The Koch-Haaf reaction provides a direct method for synthesizing tertiary carboxylic acids from tertiary alcohols using a mixture of strong acid and formic acid.

The treatment of a tertiary alcohol like 2,4-dimethyl-3-pentanol (B146734) with a mixture of concentrated sulfuric acid and formic acid can produce a rearranged carboxylic acid. prepchem.com In this reaction, the strong acid (H₂SO₄) protonates the hydroxyl group of the alcohol, which then leaves as a water molecule to form a tertiary carbocation. quora.com Formic acid, in the presence of the strong acid, decomposes to generate carbon monoxide (CO) and water.

The highly reactive carbocation can then undergo rearrangement to a more stable carbocation if possible, before being trapped by carbon monoxide. This forms a highly reactive acylium ion. Subsequent hydrolysis of the acylium ion yields the final tertiary carboxylic acid. A similar synthesis using 2,4-dimethyl-3-pentanol in formic and sulfuric acids has been reported to yield 2,2,4-trimethylpentanoic acid, demonstrating the viability of this type of reaction, which involves both carbonylation and skeletal rearrangement. prepchem.com The exact structure of the final product is highly dependent on the stability of the intermediate carbocations and any subsequent hydride or alkyl shifts.

Grignard reagents offer a classic method for forming carbon-carbon bonds and synthesizing carboxylic acids via reaction with carbon dioxide (CO₂). libretexts.org The general approach involves reacting the Grignard reagent (R-MgX) with CO₂, followed by an acidic workup to protonate the resulting carboxylate salt. libretexts.orgleah4sci.com

However, the synthesis of a highly sterically hindered carboxylic acid like 2-tert-butyl-2,4,4-trimethylpentanoic acid using this method is severely hampered by steric hindrance. chimia.ch The hypothetical Grignard reagent required would be exceptionally bulky. The reaction of such a hindered Grignard reagent with an electrophile like CO₂ would be extremely slow. Furthermore, sterically hindered Grignard reagents have a strong tendency to act as bases or reducing agents rather than as nucleophiles. sciencemadness.org For instance, instead of adding to a carbonyl group, a bulky Grignard reagent can reduce it by transferring a beta-hydride. sciencemadness.org This alternative reaction pathway dramatically reduces the yield of the desired addition product, making the Grignard approach impractical for the synthesis of extremely congested molecules like the target acid. chimia.ch

Table 2: Summary of Synthetic Route Limitations

| Synthetic Route | Key Limitation | Mechanistic Reason |

| Grignard Reagent + CO₂ | Very low to no yield | Extreme steric hindrance prevents nucleophilic attack on CO₂; the reagent acts as a base or reducing agent instead. chimia.chsciencemadness.org |

| Oxidative Cleavage | Potential for side products | Requires strong oxidizing conditions which can lead to over-oxidation or alternative cleavage products. researchgate.net |

| Koch-Haaf Reaction | Carbocation Rearrangements | The structure of the final product is dependent on the migration and stability of carbocation intermediates, which can lead to a mixture of isomers. prepchem.comquora.com |

Formic Acid-Sulfuric Acid Mediated Synthesis from Tertiary Alcohols

Biosynthetic Approaches and Pathway Engineering

The production of highly substituted, non-natural fatty acids such as 2-tert-butyl-2,4,4-trimethylpentanoic acid is a significant challenge for traditional chemical synthesis. However, the field of synthetic biology offers promising alternatives through the engineering of biosynthetic pathways, particularly those involving polyketide synthases (PKSs).

Polyketide Synthase (PKS) Mediated Production of Trimethylpentanoic Acids

Polyketide synthases are large, modular enzymes that function as an assembly line to construct complex carbon chains from simple acyl-CoA precursors. nih.govnih.gov By manipulating these enzymatic systems, it is possible to produce a wide array of molecules not found in nature, including various isomers of trimethylpentanoic acid. aiche.org

The creation of novel polyketides is often achieved through the design and genetic engineering of hybrid PKS systems. nih.gov This involves combining modules, domains, or portions of domains from different naturally occurring PKSs to create a new, non-naturally occurring enzyme with a desired function. nih.gov For the synthesis of trimethylpentanoic acids, a hybrid PKS can be engineered to incorporate specific starter and extender units that lead to the desired branched structure.

A key strategy in engineering these hybrid systems is the substitution of loading domains. The loading module is responsible for selecting the initial building block, or "starter unit," for the polyketide chain. Research has shown that some loading acyltransferase (AT) domains exhibit broad substrate specificity. For instance, the loading AT from the lipomycin (B12350112) PKS has been found to accept not only its native isobutyryl-CoA but also other short-chain fatty acyl-CoAs, including the highly branched pivaloyl-CoA. escholarship.org This promiscuity is a critical feature that can be exploited to introduce the tert-butyl group characteristic of 2-tert-butyl-2,4,4-trimethylpentanoic acid.

The subsequent extension of the polyketide chain is carried out by one or more extension modules. Each extension module typically contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain, and is responsible for adding a two-carbon unit derived from an extender unit like malonyl-CoA or methylmalonyl-CoA. nih.gov By carefully selecting and combining these modules, the carbon backbone of the target molecule can be systematically assembled. The engineering process often involves techniques like sequence and ligation independent cloning (SLIC) to avoid genetic "scarring" and ensure the seamless fusion of different PKS components. nih.gov

The successful biosynthesis of 2-tert-butyl-2,4,4-trimethylpentanoic acid using a hybrid PKS system is critically dependent on the substrate specificity of its constituent domains, particularly the loading and extension modules.

Pivaloyl-CoA as a Starter Unit: To initiate the synthesis with a tert-butyl group, a loading module capable of recognizing and utilizing pivaloyl-CoA is required. As mentioned, the promiscuous loading AT from the lipomycin PKS has demonstrated the ability to use pivaloyl-CoA as a starter unit. escholarship.org This provides a direct enzymatic route to incorporate the C(CH₃)₃ moiety at the beginning of the polyketide chain.

Methylmalonyl-CoA as an Extender Unit: Following the incorporation of the pivaloyl-CoA starter unit, the subsequent extension of the carbon chain to form the trimethylpentanoic acid backbone requires the addition of extender units. For the creation of methyl branches, methylmalonyl-CoA is the necessary precursor. nih.gov The AT domains within the extension modules must be specific for methylmalonyl-CoA to ensure the correct incorporation of these branched units. The biosynthesis of many complex polyketides, such as the antibiotic erythromycin, relies on the iterative addition of methylmalonyl-CoA, demonstrating the feasibility of this approach. nih.gov

The intracellular availability of these precursors is also a crucial factor. Host organisms, such as E. coli or Saccharomyces cerevisiae, can be metabolically engineered to enhance the production of necessary precursors like methylmalonyl-CoA. escholarship.org

The biosynthetic production of highly branched molecules like 2-tert-butyl-2,4,4-trimethylpentanoic acid holds significant implications for the development of advanced biofuels. Highly branched alkanes, which can be derived from the reduction of branched fatty acids, are desirable components of gasoline and jet fuel due to their high octane (B31449) ratings and low freezing points. The ability to produce tailored, branched-chain fatty acid precursors through engineered PKS systems offers a renewable alternative to petroleum-based fuels. nih.govescholarship.org

Furthermore, the synthesis of these molecules from simple sugars or other renewable feedstocks in microbial hosts represents a form of carbon sequestration. nih.gov By converting atmospheric carbon, fixed by photosynthesis into biomass, into stable, energy-dense liquid fuels, this technology has the potential to contribute to a circular carbon economy and reduce the net emissions of greenhouse gases. nih.gov The production of adipic acid, a commodity chemical, through engineered PKSs further illustrates the potential of this platform for producing a wide range of industrially relevant compounds from renewable resources. lbl.gov

Characterization of Reaction Byproducts and Intermediate Species

In any chemical synthesis, a thorough understanding of potential byproducts is essential for process optimization and purification. While biosynthetic routes aim for high specificity, side reactions can still occur. In the context of producing highly branched carboxylic acids, pathways involving oxidative fission are relevant, particularly if a precursor alkene is considered.

Analysis of Products from Oxidative Fission Pathways

Oxidative fission, or cleavage, involves the breaking of a carbon-carbon double or triple bond by a strong oxidizing agent. openstax.org Common reagents for this purpose include ozone (O₃) and potassium permanganate (KMnO₄). coaching-center.inchemistrysteps.com If a hypothetical precursor to 2-tert-butyl-2,4,4-trimethylpentanoic acid contained a double bond, its oxidative cleavage would lead to a mixture of smaller carbonyl-containing compounds. The identity of these byproducts would depend on the structure of the precursor and the specific oxidizing conditions used.

For instance, consider a hypothetical alkene precursor that, upon cleavage, could yield the target carboxylic acid. The nature of the byproducts would be dictated by the substituents on the double bond.

Ozonolysis (O₃): Treatment of an alkene with ozone, typically followed by a workup step, cleaves the double bond to form aldehydes and/or ketones. openstax.org If a carbon of the double bond is disubstituted, it will form a ketone. If it is monosubstituted, it will form an aldehyde (with a reductive workup) or a carboxylic acid (with an oxidative workup). chemistrysteps.com A terminal =CH₂ group is typically converted to formaldehyde (B43269) or, with a strong oxidative workup, to carbon dioxide. youtube.com

Potassium Permanganate (KMnO₄): Hot, acidic, or basic solutions of potassium permanganate are powerful oxidizing agents that also cleave alkenes. youtube.comlibretexts.org Under these harsh conditions, any resulting aldehydes are further oxidized to carboxylic acids. chemistrysteps.com A terminal =CH₂ group is oxidized all the way to carbon dioxide. youtube.com Ketones, being resistant to further oxidation under these conditions, would remain as byproducts.

A data table summarizing the expected byproducts from the oxidative cleavage of a hypothetical, highly substituted alkene precursor is presented below.

| Oxidizing Agent | Precursor Alkene Structure | Expected Byproducts |

| O₃, followed by reductive workup (e.g., Zn/H₂O or (CH₃)₂S) | R¹R²C=CR³R⁴ | Ketone (R¹R²C=O) and/or Aldehyde (R³HC=O) |

| O₃, followed by oxidative workup (e.g., H₂O₂) | R¹R²C=CR³H | Ketone (R¹R²C=O) and Carboxylic Acid (R³COOH) |

| KMnO₄ (hot, concentrated) | R¹R²C=CR³H | Ketone (R¹R²C=O) and Carboxylic Acid (R³COOH) |

| KMnO₄ (hot, concentrated) | R¹R²C=CH₂ | Ketone (R¹R²C=O) and Carbon Dioxide (CO₂) |

This table illustrates the general outcomes of oxidative cleavage on substituted alkenes.

The analysis of these byproducts would typically be carried out using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to separate and identify the various components of the reaction mixture. The presence and relative abundance of these byproducts would provide valuable insights into the efficiency of the main reaction and guide the development of purification strategies.

Identification of Carbonyl Compounds and Epoxides in Reaction Mixtures

In synthetic pathways involving sterically hindered molecules like 2-tert-butyl-2,4,4-trimethylpentanoic acid, the reaction mixtures can be complex. The identification of specific functional groups, such as carbonyl compounds and epoxides, is critical for monitoring reaction progress and confirming product structure. A recent study on the synthesis of 5-(hydroxymethyl)oxazolidin-2-ones, which involves an epoxide ring-opening cascade, highlights relevant analytical techniques. In this research, the structure of the resulting product, which contains a carbonyl group within an oxazolidinone ring, was confirmed using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. nih.gov The presence of a quaternary carbon signal at approximately 154.1 ppm was indicative of the carbonyl carbon in the Boc group, confirming the proposed reaction mechanism which proceeds through epoxide ring opening and subsequent intramolecular cyclization. nih.gov

Such spectroscopic methods are fundamental in characterizing intermediates and final products in complex reactions. For instance, in reactions aiming to produce or consume epoxides, techniques like NMR and mass spectrometry are indispensable for distinguishing the epoxide from its corresponding carbonyl-containing products, such as aldehydes or ketones, which may arise from rearrangement or oxidation.

Reactivity and Transformation Studies

Carboxyl Group Elimination under Elevated Temperature and Acidic Conditions

The elimination of a carboxyl group, a process known as decarboxylation, is a significant transformation for carboxylic acids. ncert.nic.in For highly substituted acids like 2-tert-butyl-2,4,4-trimethylpentanoic acid, this reaction can be influenced by steric strain and the stability of potential intermediates. Generally, the process involves heating the acid, often with a catalyst, to release carbon dioxide. msu.edu

While direct decarboxylation of simple alkanoic acids can be challenging, the process is facilitated in specific contexts. For example, the Hunsdiecker reaction involves the conversion of a carboxylic acid to an organic halide of one less carbon atom by reacting the silver salt of the acid with bromine. msu.edu

Furthermore, studies on the cleavage of tert-butyl esters, which share structural similarities with the tert-butyl group of the title compound, provide insight into C-O bond scission under acidic conditions. The deprotection of tert-butyl esters can be conveniently achieved using acidic conditions, which exploit the stability of the resulting tert-butyl carbocation. thieme.de Thermolytic cleavage of tert-butyl esters has been accomplished using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) as solvents, cleanly converting the esters into the corresponding carboxylic acids or, in some cases, decarboxylated products in high yields. researchgate.net This suggests that under sufficiently high temperatures and strong acidic catalysis, the carboxyl group of a sterically crowded acid could be eliminated, likely proceeding through a stable tertiary carbocation intermediate after protonation of the carboxyl group and loss of water and carbon monoxide.

General Carboxylic Acid Reactions in Complex Molecular Architectures (e.g., Esterification Research)

The esterification of sterically hindered carboxylic acids such as 2-tert-butyl-2,4,4-trimethylpentanoic acid presents a significant synthetic challenge due to the steric hindrance around the carboxyl group, which impedes the approach of the alcohol nucleophile. Standard Fischer esterification conditions, which typically involve heating with an alcohol in the presence of a strong acid catalyst, are often ineffective for such crowded substrates. organic-chemistry.org

To overcome this, specialized methods have been developed. The Steglich esterification is a particularly mild and effective method for converting sterically demanding acids into esters. organic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. The alcohol can then attack this intermediate to form the ester. The reaction is typically catalyzed by a small amount of 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer reagent, further accelerating the reaction. organic-chemistry.org

Another modern approach for the tert-butylation of carboxylic acids, which can be applied to form tert-butyl esters, uses bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (B1210297) serving as both the solvent and the tert-butylating agent. thieme.deorganic-chemistry.org This method is noted for its efficiency, high yields, and significantly reduced reaction times compared to conventional methods. organic-chemistry.org

Table 1: Comparison of Esterification Methods for Sterically Hindered Carboxylic Acids

| Method | Activating Agent / Catalyst | Key Features | Applicability |

| Fischer Esterification | Strong Acid (e.g., H₂SO₄) | Equilibrium-driven; often requires high temperatures. | Generally ineffective for highly hindered acids like 2-tert-butyl-2,4,4-trimethylpentanoic acid. organic-chemistry.org |

| Steglich Esterification | DCC, DMAP (catalyst) | Mild reaction conditions; forms a highly reactive O-acylisourea intermediate. | Highly suitable for sterically demanding and acid-labile substrates. organic-chemistry.org |

| Tf₂NH-Catalyzed tert-Butylation | Tf₂NH (catalyst), t-BuOAc | Fast, high-yielding, and powerful method. | Effective for a wide range of carboxylic acids, including those with sensitive functional groups. thieme.deorganic-chemistry.org |

Radical Reactions and Product Formation in Related Branched Systems

The study of radical reactions provides another avenue for the transformation of highly branched alkanes and their derivatives. Radical reactions typically proceed via a three-step mechanism: initiation, propagation, and termination. youtube.com Initiation often requires energy in the form of heat or light to generate the initial radical species. masterorganicchemistry.com

In branched systems, the stability of the resulting carbon radical is a key factor determining the reaction's regioselectivity. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. Given the structure of 2-tert-butyl-2,4,4-trimethylpentanoic acid, with its quaternary α-carbon and other tertiary carbons, it presents multiple sites for potential radical formation.

A relevant transformation is the Barton decarboxylation, a radical-based method that allows for the removal of a carboxylic acid group where polar mechanisms are ineffective. libretexts.org This reaction involves converting the carboxylic acid into a thiohydroxamate ester (Barton ester). Reaction with a radical initiator and a tin hydride, such as tributyltin hydride (Bu₃SnH), leads to the generation of a carbon radical at the former site of the carboxyl group, which is then quenched to form the alkane. libretexts.org This method could theoretically be applied to remove the carboxyl group from 2-tert-butyl-2,4,4-trimethylpentanoic acid, yielding the highly branched alkane 2,2,4,4-tetramethyl-3-tert-butylpentane.

Furthermore, radical chain reactions can be used to form new carbon-carbon bonds. A carbon radical, generated from a suitable precursor (like an alkyl halide), can add to an alkene or alkyne, creating a new C-C bond and another radical, which continues the chain. libretexts.org The high degree of substitution in systems related to 2-tert-butyl-2,4,4-trimethylpentanoic acid would influence the feasibility and outcome of such radical-mediated C-C bond formations.

Microbial Degradation of Branched Hydrocarbons Leading to Trimethylpentanoic Acids

The biodegradation of highly branched hydrocarbons is a significant area of environmental microbiology, particularly due to the recalcitrance of these compounds. Molecules with structural complexities, such as quaternary carbon atoms, are often resistant to microbial attack, causing them to persist in the environment. nih.govnih.gov However, certain microorganisms have evolved specialized catabolic pathways to utilize these compounds as a source of carbon and energy. nih.gov

Mycobacterium austroafricanum IFP 2173 is a notable bacterial strain that has been identified for its unique ability to use isooctane (B107328) (2,2,4-trimethylpentane) as its sole source of carbon and energy. nih.govasm.org Isooctane is a major component of gasoline and is considered recalcitrant to biodegradation primarily because of the quaternary carbon group in its structure. nih.gov The study of its degradation by M. austroafricanum IFP 2173 provides crucial insights into the fate of such pollutants in the environment. nih.gov This strain has also demonstrated broad capabilities for degrading other hydrocarbons. asm.org

During the growth of M. austroafricanum IFP 2173 on isooctane, specific metabolic intermediates transiently accumulate in the culture. nih.gov Gas chromatography/mass spectrometry (GC/MS) analysis has been instrumental in identifying these compounds. nih.gov Research has identified 2,4,4-trimethylpentanoic acid as a key metabolite in this degradation pathway. nih.gov Another intermediate, dimethylpropanoic acid (pivalic acid), was also detected. nih.gov The identification of these acids provides direct evidence for the specific catabolic route employed by the bacterium. nih.gov

The identification of metabolites like 2,4,4-trimethylpentanoic acid has allowed for the proposal of a plausible catabolic pathway for isooctane. nih.gov The evidence suggests that the initial microbial attack does not occur at the more sterically hindered quaternary carbon center. Instead, the degradation begins at the isopropyl end of the isooctane molecule. nih.gov Following this initial oxidation, the pathway proceeds with the subsequent catabolism of the tert-butyl moiety of the molecule. nih.gov This stepwise degradation of the branched structure is a key strategy for overcoming the compound's inherent recalcitrance. nih.gov

The initial oxidation of an alkane is a chemically challenging step and is catalyzed by specialized enzymes called monooxygenases. nih.gov In M. austroafricanum IFP 2173, investigations have pointed to two potential enzymatic systems for the initial oxidation of isooctane. nih.gov

Cytochrome P450: A cytochrome P450 enzyme system was found to be induced during the degradation of isooctane. nih.gov These enzymes are known for their role in oxidizing a wide variety of compounds. frontiersin.org

Quantitative studies of isooctane degradation by M. austroafricanum IFP 2173 reveal important details about the efficiency of the process. The strain exhibits a relatively moderate maximum growth rate (μmax). However, it is highly effective in breaking down the substrate, with up to 99% of the isooctane being degraded. nih.gov The mineralization yield, which represents the percentage of carbon from the substrate that is completely converted to CO2, was found to be 45%. nih.gov This significant level of mineralization indicates that the bacterium is capable of attacking and breaking the quaternary carbon group, a notable metabolic feat. nih.gov

Table 1: Degradation Kinetics and Yield for M. austroafricanum IFP 2173 on Isooctane

| Parameter | Value | Reference |

|---|---|---|

| Maximum Growth Rate (μmax) | 0.053 h⁻¹ | nih.gov |

| Isooctane Degradation | up to 99% | nih.gov |

| Mineralization Yield | 45% | nih.gov |

The resistance of highly branched alkanes to biodegradation is a well-documented phenomenon. nih.govnih.gov This recalcitrance is largely attributed to their molecular structure. nih.govresearchgate.net

Quaternary Carbon Atoms: The presence of a carbon atom bonded to four other carbon atoms, known as a quaternary carbon or a tert-butyl group, presents a significant steric hindrance, making it difficult for enzymes to access and oxidize the molecule. nih.gov

Alkyl Branching: An increased degree of alkyl side chain branching, in general, contributes to the recalcitrance of organic compounds. researchgate.net Certain alkyl branched structures, such as those with β-alkyl-branching (anteiso), are often resistant to degradation and can accumulate in the environment. nih.gov

While challenging, the biodegradation of these "recalcitrant" substrates is possible, as demonstrated by organisms like M. austroafricanum. nih.govbohrium.com The study of such microbes and their enzymatic machinery is crucial for developing bioremediation strategies for environments contaminated with gasoline and other petroleum products. core.ac.uk

Isooctane (2,2,4-Trimethylpentane) Catabolism by Mycobacterium austroafricanum IFP 2173

Enzymatic Mechanisms of Oxidation in Microbial Systems

The microbial degradation of highly branched alkanes and their derivatives, such as 2-tert-butyl-2,4,4-trimethylpentanoic acid, is a challenging biochemical process due to the steric hindrance presented by their molecular structure. The presence of quaternary carbon atoms, particularly at the alpha-position to the carboxyl group, blocks the typical β-oxidation pathway, necessitating alternative enzymatic strategies. Microorganisms have evolved specialized enzyme systems to overcome these challenges.

Role of Cytochrome P450 and Nonheme Alkane Monooxygenases in Branched Hydrocarbon Degradation

The initial step in the aerobic degradation of recalcitrant hydrocarbons, including branched-chain fatty acids, is often an oxidation reaction catalyzed by powerful monooxygenases. researchgate.net Two key enzyme superfamilies, Cytochrome P450 (CYP) monooxygenases and non-heme iron alkane monooxygenases (such as AlkB), are central to this process. nih.govnih.gov

Cytochrome P450 (CYP) Monooxygenases:

CYP enzymes are heme-thiolate proteins that catalyze the insertion of one atom of molecular oxygen into a substrate, a reaction crucial for the metabolism of a vast array of compounds. nih.gov In the context of branched hydrocarbons, CYPs can initiate degradation by hydroxylating unactivated C-H bonds. nih.gov While bacterial CYPs are often highly substrate-specific, mammalian CYPs can exhibit broad substrate promiscuity. nih.gov The catalytic cycle of P450 enzymes involves the activation of molecular oxygen at a heme iron center, forming a potent oxidizing species, often referred to as Compound I, which is capable of abstracting a hydrogen atom from a carbon, followed by an oxygen rebound step to form an alcohol. nih.gov For a compound like 2-tert-butyl-2,4,4-trimethylpentanoic acid, CYP-mediated oxidation would likely target one of the methyl groups, as the quaternary carbons are sterically shielded. The process can be sequential, with an initial hydroxylation followed by further oxidation of the resulting alcohol to an aldehyde and then to a carboxylic acid, potentially forming a dicarboxylic acid. nih.govnih.gov

Nonheme Alkane Monooxygenases (AlkB):

Integral membrane, non-heme diiron monooxygenases of the AlkB family are pivotal in the degradation of medium-chain n-alkanes (C5-C16). nih.govnih.gov These enzymes are also implicated in the degradation of branched alkanes. The AlkB system, which includes the AlkB monooxygenase, a rubredoxin (AlkG), and a rubredoxin reductase (AlkT), hydroxylates the terminal methyl group of alkanes. nih.gov Studies on substrates with significant branching have shown that while classical β-oxidation is impossible, initial oxidation is a key step. For instance, the degradation of 2,2,4,4,6,8,8-heptamethylnonane (B1194848) by a marine bacterial community demonstrated that oxidation occurs, leading to the formation of various acidic and non-acidic intermediates. bohrium.com The mechanism for AlkB involves a substrate radical intermediate with a relatively long lifetime, which can allow for rearrangements before the final hydroxylation step. nih.gov This capability could be crucial for processing complex, branched structures.

Advanced Metabolic Intermediate Analysis in Biological Systems

Identifying the transient molecules formed during microbial metabolism is essential for elucidating degradation pathways. This is particularly true for complex substrates like 2-tert-butyl-2,4,4-trimethylpentanoic acid, where the expected pathway is not straightforward. Advanced analytical techniques, primarily gas chromatography coupled with mass spectrometry (GC-MS), are indispensable for this purpose. bohrium.com

Research on the biodegradation of structurally similar, highly-branched alkanes provides a model for the potential intermediates that could arise from 2-tert-butyl-2,4,4-trimethylpentanoic acid. A study on the degradation of 2,2,4,4,6,8,8-heptamethylnonane identified several key metabolic products, which were isolated and characterized after a period of microbial growth. bohrium.com The analysis revealed both acidic and non-acidic intermediates, indicating a complex series of oxidative reactions.

The initial enzymatic attack likely involves ω-oxidation, targeting a terminal methyl group, followed by subsequent oxidation steps. Given the structure of 2-tert-butyl-2,4,4-trimethylpentanoic acid, an initial hydroxylation at one of the methyl groups of the neopentyl moiety (attached to the C4 position) is a plausible first step. This would be followed by oxidation to an aldehyde and then a carboxylic acid, yielding a dicarboxylic acid derivative.

Table 1: Potential Non-Acidic Intermediates in Branched Hydrocarbon Degradation This table is based on intermediates identified from the degradation of the related compound 2,2,4,4,6,8,8-heptamethylnonane and hypothesizes analogous products for 2-tert-butyl-2,4,4-trimethylpentanoic acid. bohrium.com

| Intermediate Type | Potential Structure from 2-tert-butyl-2,4,4-trimethylpentanoic acid | Hypothesized Formation Step |

| Primary Alcohol | 2-tert-butyl-4,4-dimethyl-5-hydroxypentanoic acid | Initial CYP or AlkB-mediated hydroxylation |

| Aldehyde | 2-tert-butyl-4,4-dimethyl-5-oxopentanoic acid | Oxidation of the primary alcohol |

Table 2: Potential Acidic Intermediates in Branched Hydrocarbon Degradation This table is based on intermediates identified from the degradation of the related compound 2,2,4,4,6,8,8-heptamethylnonane and hypothesizes analogous products for 2-tert-butyl-2,4,4-trimethylpentanoic acid. bohrium.com

| Intermediate Type | Potential Structure from 2-tert-butyl-2,4,4-trimethylpentanoic acid | Hypothesized Formation Step |

| Dicarboxylic Acid | 2-tert-butyl-2,4,4-trimethylpentanedioic acid | Oxidation of the aldehyde intermediate |

| Shorter-chain Acid | 2-tert-butyl-2,4-dimethylbutanoic acid | Postulated cleavage of C-C bond after initial oxidation |

The pathways for branched-chain fatty acid breakdown can also mirror those of branched-chain amino acid metabolism. nih.govnih.gov In these pathways, the acyl-CoA derivatives undergo a series of rearrangements, carboxylations, and dehydrations to yield intermediates that can enter central metabolic cycles like the TCA cycle. youtube.comyoutube.com For 2-tert-butyl-2,4,4-trimethylpentanoic acid, after initial oxidation, such rearrangement mechanisms would be necessary to bypass the sterically hindered quaternary carbons and achieve complete mineralization.

Environmental Chemistry and Fate

Biotransformation Pathways in Environmental Matrices

Biotransformation, driven by microbial activity, is a primary mechanism for the breakdown of organic pollutants in the environment. The complex structure of branched alkanes and their derivatives presents unique challenges for microbial enzymes.

Microbial degradation is the principal and ultimate natural process for cleaning up petroleum hydrocarbon pollutants from the environment. nih.gov Bacteria, yeasts, and fungi are the main drivers of this process, utilizing hydrocarbons as a source of carbon and energy. nih.gov The efficiency of biodegradation depends on various factors, including the chemical structure of the hydrocarbon, environmental conditions like oxygen and nutrient availability, and the presence of adapted microbial communities. nih.gov Generally, the susceptibility of hydrocarbons to microbial attack follows the order: linear alkanes > branched alkanes > small aromatics > cyclic alkanes. nih.gov The presence of features like quaternary carbon atoms, as found in isooctane (B107328) and its derivatives, significantly increases their recalcitrance to biodegradation. nih.govresearchgate.netethz.ch

The initial step in the aerobic degradation of alkanes is typically an oxidation reaction catalyzed by oxygenase enzymes, such as cytochrome P450 monooxygenases or alkane hydroxylases. nih.govcnr.it This introduces an oxygen atom into the hydrocarbon, making it more susceptible to further metabolic breakdown. cnr.it In natural settings, consortia of different microbial species with diverse enzymatic capabilities are often required to completely mineralize complex hydrocarbon mixtures found in contaminated sites. researchgate.net

Isooctane (2,2,4-trimethylpentane) is a major component of gasoline, added to increase its octane (B31449) rating. nih.govethz.chthegoodscentscompany.com Due to its highly branched structure containing a quaternary carbon, isooctane is one of the more recalcitrant components of gasoline. nih.govresearchgate.netethz.ch However, specific microorganisms have been identified that can degrade it.

The bacterium Mycobacterium austroafricanum IFP 2173 is a well-studied strain capable of using isooctane as its sole source of carbon and energy. nih.govresearchgate.netethz.ch Research into its metabolic pathway has shown that the degradation begins at the isopropyl end of the isooctane molecule. nih.govresearchgate.net The initial oxidation leads to the formation of acidic metabolites that accumulate transiently in cultures. One of the key identified metabolites in this pathway is 2,4,4-trimethylpentanoic acid . nih.govresearchgate.net This indicates that the degradation proceeds via the oxidation of a terminal methyl group to a carboxylic acid. While 2-Tert-butyl-2,4,4-trimethylpentanoic acid itself is not explicitly named as a direct metabolite in these studies, the formation of structurally related, highly branched carboxylic acids is a confirmed biotransformation pathway for isooctane.

The degradation of isooctane by M. austroafricanum IFP 2173 continues with the breakdown of the tert-butyl moiety of these acidic intermediates, eventually leading to mineralization. nih.govresearchgate.net

| Parent Compound | Metabolite | Significance in Pathway |

|---|---|---|

| Isooctane (2,2,4-trimethylpentane) | 2,4,4-trimethylpentanoic acid | Indicates initial oxidation at the isopropyl end of the molecule. nih.govresearchgate.net |

| Isooctane (2,2,4-trimethylpentane) | Dimethylpropanoic acid (Pivalic acid) | Results from the subsequent catabolism of the tert-butyl group. nih.govresearchgate.net |

Abiotic Degradation Processes in Environmental Contexts

In addition to biological processes, abiotic factors can contribute to the transformation of organic compounds in the environment. Processes like photolysis and chemical oxidation can play a role, particularly for compounds present in water or the atmosphere.

Ozonation is a powerful chemical oxidation process used in water treatment to disinfect and degrade organic contaminants. mdpi.com Ozone can react with organic molecules through various mechanisms, including direct reaction or through the action of highly reactive hydroxyl radicals produced from ozone decomposition.

Given the structure of branched-chain pentanoic acids, ozonation would be expected to cleave carbon-carbon bonds, leading to the formation of smaller ketones and carboxylic acids. For instance, the ozonation of related compounds could potentially yield byproducts like 2,2,4-trimethylpentanoic acid through oxidative pathways, although this specific transformation requires further empirical study.

| Process | Compound Class | Potential Byproducts | Notes |

|---|---|---|---|

| Ozonation | Branched Carboxylic Acids | Smaller Carboxylic Acids (e.g., Acetic, Oxalic) | Commonly observed in water treatment. mdpi.com |

| Ozonation | Branched Carboxylic Acids | Ketones | Resulting from C-C bond cleavage. |

| Ozonation | Branched Carboxylic Acids | Aldehydes | Intermediates that can be further oxidized to carboxylic acids. |

Environmental Persistence and Bioremediation Potential

The persistence of a chemical in the environment is determined by its resistance to degradation processes. The complex structure of 2-Tert-butyl-2,4,4-trimethylpentanoic acid and related compounds suggests a significant potential for environmental persistence.

The formation of persistent metabolites from common pollutants like isooctane has significant implications for environmental management. The very structural features that make isooctane a good fuel additive—its high degree of branching—also make it and its metabolic byproducts resistant to degradation. nih.govethz.ch The presence of multiple methyl groups and quaternary carbons in metabolites like 2,4,4-trimethylpentanoic acid can sterically hinder the enzymatic attack required for further breakdown.

This persistence means that these compounds can remain in soil and groundwater long after the parent hydrocarbons have dissipated. Their management in contaminated environments requires an understanding of their specific degradation pathways. The existence of specialized bacteria like Mycobacterium austroafricanum IFP 2173, which can mineralize isooctane, suggests that bioremediation is a viable strategy. nih.govresearchgate.net However, natural attenuation may be slow, and successful bioremediation (bioaugmentation or biostimulation) may depend on ensuring the presence of microbes with the specific genes, such as those for alkane monooxygenases, needed to attack these recalcitrant molecules. nih.gov Monitoring for these persistent acidic metabolites is crucial for accurately assessing the extent of contamination and the effectiveness of remediation efforts at fuel-spill sites.

Advanced Analytical Techniques in Research

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive ways to elucidate molecular structure and quantify components within a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds in a mixture. For sterically hindered carboxylic acids like 2-tert-butyl-2,4,4-trimethylpentanoic acid, direct analysis can be challenging due to their low volatility and potential for thermal degradation. Therefore, a crucial step is derivatization, which converts the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. nih.govusherbrooke.ca

A common method involves silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often mixed with a catalyst like trimethylchlorosilane (TMCS). usherbrooke.canih.gov This process replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Microwave-assisted derivatization has been shown to be a rapid and effective alternative for the silylation of carboxylic acids. nih.gov

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for the unequivocal identification of 2-tert-butyl-2,4,4-trimethylpentanoic acid and its reaction byproducts or metabolites by comparing the fragmentation pattern to spectral libraries like the NIST library. usherbrooke.cajppres.com

Table 1: GC/MS Parameters for Carboxylic Acid Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Increases volatility and thermal stability of the analyte. usherbrooke.ca |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. usherbrooke.ca |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. jppres.com |

| Column | Fused-silica capillary column (e.g., DB-5ms) | Separates components of the mixture based on boiling point/polarity. |

| Oven Temperature Program | Initial 70°C, ramped to 290°C | Controls the separation of compounds with different volatilities. usherbrooke.ca |

| Ionization Mode | Electron Ionization (EI) | Fragments molecules into predictable patterns for identification. usherbrooke.ca |

| Detector | Mass Spectrometer (Quadrupole) | Detects and identifies fragments based on mass-to-charge ratio. |

Infrared (IR) spectroscopy is an invaluable tool for identifying functional groups within a molecule and can be adapted for the real-time monitoring of chemical reactions. rsc.org For 2-tert-butyl-2,4,4-trimethylpentanoic acid, the IR spectrum displays characteristic absorption bands that confirm its structure.

The most prominent features for this carboxylic acid would include:

A very broad O-H stretching band in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxyl group. docbrown.info

A sharp, strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹.

C-H stretching bands from the numerous methyl and tert-butyl groups just below 3000 cm⁻¹. docbrown.info

In reaction studies, Attenuated Total Reflectance (ATR) IR probes can be inserted directly into a reaction vessel. This allows for the continuous collection of IR spectra from the reaction mixture without the need for sampling. rsc.org By monitoring the changes in the intensity of specific absorption bands over time, researchers can track the disappearance of reactants and the appearance of products. For instance, in an esterification reaction of 2-tert-butyl-2,4,4-trimethylpentanoic acid, one would observe a decrease in the broad O-H band of the carboxylic acid and the appearance of a new C-O stretching band characteristic of the ester product. youtube.com This provides quantitative kinetic data and insight into reaction mechanisms. rsc.org

Table 2: Key IR Absorption Frequencies for 2-Tert-butyl-2,4,4-trimethylpentanoic acid

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxyl O-H | Stretch | 3300 - 2500 | Very Broad |

| Carbonyl C=O | Stretch | 1725 - 1700 | Strong, Sharp |

| Alkane C-H | Stretch | 2960 - 2850 | Strong, Sharp |

Chromatographic Separation and Purification Techniques

The isolation of 2-tert-butyl-2,4,4-trimethylpentanoic acid or its derivatives from complex reaction mixtures is critical for obtaining pure samples for further analysis or use.

Distillation is a fundamental technique for separating liquids with different boiling points. While highly effective for simple mixtures, its utility for complex acidic mixtures containing compounds with close boiling points, like isomers, can be limited. Fractional distillation, which uses a fractionating column to provide multiple theoretical plates for separation, offers enhanced resolution. However, for a high-boiling, sterically hindered acid like 2-tert-butyl-2,4,4-trimethylpentanoic acid, vacuum distillation is often required to prevent thermal decomposition at the high temperatures needed for boiling at atmospheric pressure. This technique is more suited for bulk purification or initial separation of the acid from low-boiling solvents or reagents rather than for separating it from structurally similar acidic impurities.

Column chromatography is a versatile purification technique. While silica (B1680970) gel is commonly used for many organic compounds, alumina (B75360) (aluminum oxide) can be particularly effective for the purification of certain compounds, including acid derivatives. Alumina is a polar stationary phase that can be obtained in acidic, neutral, or basic forms, allowing the separation conditions to be tailored to the analyte. For derivatives of 2-tert-butyl-2,4,4-trimethylpentanoic acid, such as its corresponding Weinreb amide, chromatography on alumina could be employed to remove byproducts or unreacted starting materials. organic-chemistry.org The choice between silica and alumina, and the specific grade of alumina, would depend on the stability and polarity of the target derivative. The separation occurs as a solvent (mobile phase) carries the mixture through the column, with compounds adsorbing and desorbing from the alumina at different rates based on their polarity, leading to effective separation.

Quantitative Analysis Methodologies (e.g., Equivalence Determination in Acidic Products)

Determining the precise amount or concentration of 2-tert-butyl-2,4,4-trimethylpentanoic acid in a product mixture is essential for yield calculation and quality control. While classical acid-base titration can determine the total acid content, it cannot distinguish between different acidic species in a mixture.

For quantitative analysis of a specific acid like 2-tert-butyl-2,4,4-trimethylpentanoic acid within a complex matrix, instrumental methods are superior. GC-MS, following the derivatization procedure described previously (5.1.1), is an excellent quantitative tool. usherbrooke.canih.gov By adding a known amount of an internal standard to the sample before analysis, the concentration of the target analyte can be determined with high accuracy and precision by comparing their peak areas. usherbrooke.ca This method provides not only quantification but also confirmation of the analyte's identity. The development of such a method requires validation, including the determination of limits of quantification (LOQ), repeatability, and recovery rates to ensure the results are reliable. usherbrooke.canih.gov The intrinsic acidity (pKa) of the acid is a fundamental property influencing its behavior in various analytical systems and separation techniques. acs.orgnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the complex reaction pathways involved in the chemistry of highly branched alkanes and their derivatives. osti.govrsc.org These computational approaches allow for the calculation of reaction energies, activation barriers, and the geometries of transient species like transition states and radicals, which are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) Studies of Hydrogen Atom Abstraction in Related Branched Hydrocarbons (e.g., 2,4,6-trimethylheptane (B1595353) models)

The initial step in the oxidation of branched alkanes, which ultimately leads to the formation of carboxylic acids, is often hydrogen atom abstraction to form an alkyl radical. DFT studies on model compounds like 2,4,6-trimethylheptane, which shares structural motifs with the parent hydrocarbon of the target acid, reveal critical details about this process. researchgate.net

A complete DFT study (UB3LYP/6-311++G(3df,3pd)//UB3LYP/6-31G(d)) of the H-abstraction from 2,4,6-trimethylheptane by a t-butoxyl radical showed that the reaction is highly sensitive to both the steric hindrance around the reactive C-H bond and the internal strain of the molecule. researchgate.net It was found that contrary to simple bond-strength predictions, the formation of primary and tertiary radicals was favored over secondary radicals, a selectivity that could only be explained by considering the complex interplay of steric and electronic factors captured by high-level DFT calculations. researchgate.net These studies highlight that for highly branched structures, the accessibility of a hydrogen atom can be more critical than the intrinsic stability of the resulting radical.

Systematic DFT studies on hydrogen abstraction from various fuel molecules by radicals like the methylperoxy radical (CH₃OO•) further underscore these principles. nih.gov Calculations at the QCISD(T)/CBS//M06-2X/6-311++g(d,p) level of theory provide benchmark data on activation energies for abstraction from primary, secondary, and tertiary carbons, which are essential for building accurate kinetic models of hydrocarbon oxidation. nih.gov

Table 1: Calculated Activation Barriers for H-Atom Abstraction by CH₃OO• Radical from Different Sites in Alkanes (Illustrative Data) This table is illustrative, based on general findings in the literature, to demonstrate the type of data generated from DFT studies. Actual values are highly system-dependent.

| C-H Bond Type | Typical Activation Energy (kcal/mol) | Relative Reactivity |

| Primary (1°) | ~20 | Low |

| Secondary (2°) | ~17 | Medium |

| Tertiary (3°) | ~15 | High |

Source: General trends derived from computational chemistry literature. nih.govpressbooks.pub

Computational Modeling of Oxidative Processes Yielding Trimethylpentanoic Acids (e.g., Isooctane (B107328) Ozonation yielding 2,2,4-trimethylpentanoic acid)

The formation of trimethylpentanoic acids from branched alkanes involves complex, multi-step oxidation processes. While specific modeling of isooctane ozonation is not widely detailed, computational studies on the broader oxidation chemistry of branched alkanes provide a mechanistic framework. researchgate.netkaust.edu.sa The oxidation of alkanes can proceed through various pathways, including those initiated by radicals like hydroxyl (HO•) and hydroperoxy (HOO•). researchgate.net

Computational studies, often combined with experimental work in jet-stirred reactors or premixed flames, help build detailed chemical kinetic models for the oxidation of large branched alkanes. kaust.edu.sa These models incorporate thousands of elementary reactions, with rate constants for key steps, such as hydrogen abstraction and radical decomposition, often informed by DFT calculations. For instance, the oxidation of propane (B168953) catalyzed by boron-based systems has been mapped using DFT, revealing a complex interplay between surface-catalyzed and gas-phase radical reactions, which is a hallmark of many hydrocarbon oxidation processes. dlut.edu.cn Such models can predict the formation of various oxygenated products, including the carboxylic acid isomers that result from the cleavage and rearrangement of the carbon skeleton during oxidation.

Structure-Reactivity Relationships in Sterically Hindered Branched Carboxylic Acids

The chemical reactivity of a carboxylic acid is profoundly influenced by its structure, particularly the steric and electronic nature of the alkyl group attached to the carboxyl functional group. For highly branched acids like the isomers of trimethylpentanoic acid, steric hindrance is a dominant factor.

Computational studies and quantitative structure-activity relationship (QSAR) models can elucidate these relationships. nih.gov For example, a study on a series of branched carboxylic acids used transcriptional profiling and molecular docking to understand how structure affects biological activity. nih.gov It was found that the size and branching at the alpha-carbon position were critical in determining the compound's interaction with biological targets like histone deacetylases. nih.gov While focused on biological activity, the underlying principle—that steric bulk governs molecular interactions—is directly applicable to chemical reactivity. The extreme steric hindrance in 2-tert-butyl-2,4,4-trimethylpentanoic acid, with a quaternary carbon at the alpha position flanked by a tert-butyl group, would be predicted by any computational model to severely restrict reactions that require nucleophilic attack at the carbonyl carbon or deprotonation at the alpha-carbon.

Mechanistic Insights into Complex Oxidative Rearrangements

The formation of a specific isomer like 2-tert-butyl-2,4,4-trimethylpentanoic acid from a larger hydrocarbon precursor likely involves complex oxidative rearrangements. DFT calculations are indispensable for exploring the plausible, often non-intuitive, pathways that such rearrangements can take. researchgate.net

For example, theoretical investigations into the oxidation of phenols or the reactions of iron-oxo complexes with alkanes reveal mechanisms involving radical intermediates, single-electron transfers (SET), and intricate multi-step pathways with low activation barriers. researchgate.netrsc.org DFT studies on the iron-catalyzed cross-coupling of haloalkanes also show the involvement of alkyl radical intermediates that can undergo various reactions. mdpi.com These computational studies provide a library of possible mechanistic steps—such as radical cyclizations, 1,2-hydride shifts, or fragmentation reactions—that are likely involved in the oxidative degradation of a complex hydrocarbon into a sterically hindered carboxylic acid.

Radical Chemistry of Related Trimethylpentanoic Acid Isomers and Other Branched Alkyl Radicals

The stability and reactivity of the radical intermediates formed during oxidation are key to determining the final product distribution. The stability of alkyl radicals generally follows the order: tertiary > secondary > primary. pressbooks.pub This trend is explained by hyperconjugation, where adjacent C-H or C-C sigma bonds donate electron density to the half-filled p-orbital of the radical center, and by trends in homolytic C-H bond dissociation energies (BDEs). pressbooks.pub

Computational chemistry provides quantitative data on these properties. rsc.org DFT can be used to calculate BDEs for all C-H bonds in a parent alkane, predicting the most likely sites for initial hydrogen abstraction. Furthermore, once a radical is formed, its subsequent fate—be it reaction with oxygen, fragmentation, or rearrangement—can be modeled.

Table 2: Relative Stability of Alkyl Radicals This table presents a generally accepted qualitative trend supported by both experimental and computational data.

| Radical Type | Example | Relative Stability | Key Stabilizing Factor |

| Tertiary (3°) | (CH₃)₃C• | Most Stable | Hyperconjugation (9 C-H bonds) |

| Secondary (2°) | (CH₃)₂CH• | Intermediate | Hyperconjugation (6 C-H bonds) |

| Primary (1°) | CH₃CH₂• | Less Stable | Hyperconjugation (3 C-H bonds) |

| Methyl | CH₃• | Least Stable | None |

Source: General principles of organic chemistry. pressbooks.pub

DFT studies on carbon-centered radicals investigate how substituents influence spin density distribution, which in turn affects reactivity. rsc.org For the highly branched radicals that are precursors to acids like 2-tert-butyl-2,4,4-trimethylpentanoic acid, fragmentation (β-scission) is a competing and very important reaction pathway. Computational models can calculate the activation barriers for both radical oxidation and fragmentation, providing a basis for predicting whether the carbon backbone will remain intact or cleave to form smaller products under specific reaction conditions.

Emerging Research Directions and Applications

Biotechnological Applications in Chemical Production

The intricate structure of 2-tert-butyl-2,4,4-trimethylpentanoic acid makes it a topic of interest in the development of novel biotechnological production methods.

The production of complex molecules like 2-tert-butyl-2,4,4-trimethylpentanoic acid is a target for engineered biosynthesis. libretexts.orgyoutube.com While specific pathways for this compound are not established, the broader field of metabolic engineering is making strides in creating microbial cell factories for the synthesis of specialty chemicals. libretexts.orgyoutube.com These processes often start from renewable sugar-based carbon sources. youtube.com The general strategy involves designing and optimizing metabolic pathways in microorganisms to produce valuable aromatic and aliphatic compounds. libretexts.orgwikipedia.org Carboxylic acid reductases (CARs) are a key class of enzymes in this field, capable of converting a wide range of carboxylic acids into aldehydes, which can then be further transformed into alcohols and alkanes. wikipedia.org The production of branched-chain fatty acids and their derivatives is an area of active research, with engineered microbes being developed to synthesize these valuable molecules. nih.gov

Highly branched alkanes are desirable as components of high-octane fuels. researchgate.net The structure of 2-tert-butyl-2,4,4-trimethylpentanoic acid is analogous to that of isooctane (B107328), a key anti-knock component in gasoline. Research into advanced biofuels is increasingly focused on branched-chain molecules, which offer improved properties such as higher octane (B31449) ratings and better cold-flow characteristics compared to their straight-chain counterparts. fiveable.me The microbial production of fatty acid-derived biofuels is a promising avenue, with organisms like Saccharomyces cerevisiae being engineered for this purpose. nih.gov While direct synthesis of 2-tert-butyl-2,4,4-trimethylpentanoic acid for fuel has not been reported, the principles of producing long-chain and branched-chain hydrocarbons from biomass are well-established. osti.govresearchgate.net These processes often involve the catalytic upgrading of biomass-derived platform chemicals. researchgate.net The fatty acid profile, including chain length and degree of branching, significantly impacts the combustion properties and emissions of the resulting biodiesel. nih.gov

Environmental Remediation Strategies

The persistence of highly branched organic compounds in the environment is a significant concern, and understanding their fate is crucial for developing effective remediation strategies.

The microbial degradation of hydrocarbons is a key process in the natural attenuation of environmental contaminants. mdpi.comresearchgate.net However, the structural complexity of molecules like 2-tert-butyl-2,4,4-trimethylpentanoic acid poses a significant challenge to microbial degradation. A study on the anaerobic degradation of xenobiotic branched carboxylic acids (BCAs) revealed that the microbial consortium was unable to degrade BCAs that possess quaternary carbon atoms. nih.gov This suggests that 2-tert-butyl-2,4,4-trimethylpentanoic acid would be highly persistent in anaerobic environments. nih.gov The steric hindrance at the alpha and beta positions of the carbon chain interferes with the beta-oxidation mechanism, a primary pathway for fatty acid degradation. nih.gov

The general principles of bioremediation often involve biostimulation, where nutrients are added to enhance the activity of native microorganisms, or bioaugmentation, which involves the introduction of specialized microbes. researchgate.net However, the effectiveness of these strategies is highly dependent on the bioavailability and chemical structure of the pollutant. mdpi.com For highly recalcitrant compounds, alternative degradation pathways or engineered microorganisms with novel enzymatic capabilities would be required for effective remediation. mdpi.com

Table 1: Factors Influencing Biodegradation of Carboxylic Acids

| Factor | Influence on Biodegradation | Reference |

| Branching | Increased branching, especially at the α and β positions, hinders degradation. | nih.gov |

| Quaternary Carbon | Compounds with quaternary carbons are highly resistant to anaerobic degradation. | nih.gov |

| Bioavailability | Low water solubility can limit microbial access and degradation rates. | mdpi.com |

| Oxygen Availability | Aerobic degradation pathways are generally more effective for complex hydrocarbons. | mdpi.com |

Fundamental Studies in Organic Reaction Mechanisms and Stereochemistry

The unique structure of 2-tert-butyl-2,4,4-trimethylpentanoic acid, particularly its quaternary α-carbon, makes it an interesting subject for studies in fundamental organic chemistry. The synthesis of molecules with such sterically hindered centers is a significant challenge. msu.edu

Carboxylic acids generally undergo nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. libretexts.orgfiveable.me However, the reactivity can be significantly influenced by the structure of the R-group. Highly branched carboxylic acids are known to be less acidic than their unbranched counterparts due to the shielding of the carboxylate ion from stabilizing solvent interactions. epa.gov Reactions at the alpha-carbon of carboxylic acids, such as halogenation, are also well-known but would be sterically hindered in the case of 2-tert-butyl-2,4,4-trimethylpentanoic acid. libretexts.orgmsu.edu

The construction of quaternary carbon stereocenters is a major focus in modern organic synthesis due to their prevalence in bioactive natural products. A variety of methods, including conjugate additions and alkylations, have been developed to create these complex structures. The extreme steric hindrance around the carboxylic acid group in 2-tert-butyl-2,4,4-trimethylpentanoic acid would necessitate highly specialized synthetic strategies.

Advanced Materials and Polymer Degradation Studies (Indirectly related via degradation models of branched alkanes)

While there is no direct reported use of 2-tert-butyl-2,4,4-trimethylpentanoic acid in advanced materials, its highly branched alkane-like structure can serve as a model for understanding the degradation of certain polymers. The thermal degradation of polymers is influenced by their molecular structure, including the presence and nature of side chains. mdpi.comnih.gov

The degradation of polymers can occur through various mechanisms, including chain scission, which is the breaking of the main polymer chain. nih.gov The presence of branched structures in polymers like polyethylene (B3416737) can affect their degradation behavior. mdpi.com For instance, more branched structures may be more susceptible to crosslinking or chain branching reactions during processing. nih.gov Understanding how highly branched small molecules behave under thermal or oxidative stress could provide insights into the degradation pathways of polymers with similar structural motifs. The study of how a simple alkane like decane (B31447) influences polymer decomposition highlights the importance of such interactions. patsnap.com Therefore, while not directly incorporated into polymers, the study of compounds like 2-tert-butyl-2,4,4-trimethylpentanoic acid could contribute to the development of more robust and durable polymer materials by providing data for degradation models.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 2-tert-butyl-2,4,4-trimethylpentanoic acid in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles, to prevent skin/eye contact. Conduct reactions in a fume hood to minimize inhalation risks. For waste management, segregate acidic waste in labeled, corrosion-resistant containers and coordinate with certified hazardous waste disposal services. These protocols align with safety guidelines for structurally similar branched carboxylic acids, which emphasize rigorous contamination control .

Q. How can researchers optimize the synthesis of 2-tert-butyl-2,4,4-trimethylpentanoic acid using design of experiments (DoE)?

- Methodological Answer : Apply fractional factorial design to systematically vary parameters such as reaction temperature (e.g., 80–120°C), catalyst loading (e.g., 1–5 mol%), and solvent polarity (e.g., toluene vs. THF). Use response surface methodology (RSM) to model yield outcomes and identify optimal conditions. For example, a central composite design (CCD) could reduce experimental runs by 40% while resolving interactions between tert-butyl group steric effects and methyl substitution patterns .

Q. Which spectroscopic techniques are most effective for characterizing 2-tert-butyl-2,4,4-trimethylpentanoic acid?

- Methodological Answer : Combine H/C NMR to confirm branching patterns and tert-butyl/methyl group integration. Infrared (IR) spectroscopy at 1700–1720 cm identifies the carboxylic acid C=O stretch, while high-resolution mass spectrometry (HRMS) validates molecular weight (CHO, expected [M-H]: 221.1547). Differential scanning calorimetry (DSC) can further assess thermal stability, critical for storage and reaction planning .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of 2-tert-butyl-2,4,4-trimethylpentanoic acid in novel reaction environments?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density around the carboxylic acid group and steric hindrance from tert-butyl substituents. Molecular dynamics simulations in implicit solvents (e.g., COSMO-RS) can model aggregation behavior, which influences solubility and reaction kinetics. Virtual screening of esterification or amidation pathways using software like Gaussian or ORCA reduces experimental trial-and-error by 60% .

Q. What statistical approaches resolve contradictory data in characterizing 2-tert-butyl-2,4,4-trimethylpentanoic acid’s physicochemical properties?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to disentangle confounding variables like impurity profiles or solvent effects. For conflicting melting point data, use Grubbs’ test to identify outliers and replicate measurements under controlled humidity/temperature. Bayesian regression models can quantify uncertainty in pKa determinations caused by steric effects on ionization .

Q. How do steric effects from tert-butyl and methyl groups influence the acid’s catalytic applications?

- Methodological Answer : Design kinetic studies comparing turnover rates in esterification reactions with linear vs. branched carboxylic acids. Use Hammett plots to correlate substituent bulk (via Taft steric parameters, ) with reaction rates. For example, tert-butyl groups may reduce catalytic efficiency by 30% in lipase-mediated reactions due to active-site inaccessibility, as shown in analogous systems .

Q. What role does 2-tert-butyl-2,4,4-trimethylpentanoic acid play in supramolecular assembly studies?

- Methodological Answer : Employ X-ray crystallography or small-angle neutron scattering (SANS) to analyze self-assembly driven by hydrogen bonding and hydrophobic interactions. Compare packing motifs with less-branched analogs to quantify how tert-butyl groups disrupt crystalline order, as observed in similar sterically hindered systems .

Methodological Frameworks

- Data Management : Use chemical informatics platforms (e.g., ChemAxon, Schrödinger) to catalog spectral data, reaction conditions, and toxicity profiles. Implement blockchain-based lab notebooks for immutable data logging, ensuring reproducibility and compliance with FAIR principles .

- Experimental Design : Refer to CRDC 2020 guidelines (RDF2050112) for reactor design principles when scaling up reactions involving sterically hindered intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.